molecular formula C12H12F3N5OS B12052607 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

Cat. No.: B12052607
M. Wt: 331.32 g/mol
InChI Key: ANPNBXLFHUJZEO-UHFFFAOYSA-N
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Description

2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE is a compound that belongs to the class of heterocyclic compounds containing a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE typically involves the reaction of 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol with N-benzylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-BENZYLACETAMIDE is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other similar compounds .

Properties

Molecular Formula

C12H12F3N5OS

Molecular Weight

331.32 g/mol

IUPAC Name

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide

InChI

InChI=1S/C12H12F3N5OS/c13-12(14,15)10-18-19-11(20(10)16)22-7-9(21)17-6-8-4-2-1-3-5-8/h1-5H,6-7,16H2,(H,17,21)

InChI Key

ANPNBXLFHUJZEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C(F)(F)F

Origin of Product

United States

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